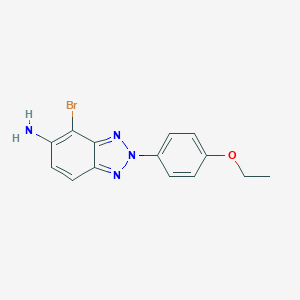![molecular formula C20H22N2O5 B243510 Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B243510.png)
Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate, also known as MMB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and is known for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate is not fully understood. However, it has been proposed that Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to have antiviral activity against hepatitis B virus and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate in lab experiments is its potential therapeutic applications. It has been extensively studied for its anticancer, anti-inflammatory, and antiviral properties. Additionally, Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate is a synthetic compound, which means that it can be easily synthesized and purified. However, one of the limitations of using Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate in lab experiments is its cost. Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate is a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate. One direction is to study the mechanism of action of Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate in more detail. Understanding the mechanism of action may lead to the development of more effective therapies for cancer, inflammation, and viral infections. Another direction is to study the pharmacokinetics and pharmacodynamics of Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate. This may help to optimize the dosing and administration of Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate in clinical settings. Additionally, studying the potential side effects of Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate may help to identify any potential safety concerns. Overall, the future research on Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has the potential to lead to the development of new and effective therapies for a variety of diseases.
Métodos De Síntesis
Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate can be synthesized by the reaction of 5-amino-2-morpholin-4-ylbenzoic acid with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has been extensively used in scientific research due to its potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to have antiviral activity against hepatitis B virus and HIV.
Propiedades
Fórmula molecular |
C20H22N2O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-5-3-4-14(12-16)19(23)21-15-6-7-18(17(13-15)20(24)26-2)22-8-10-27-11-9-22/h3-7,12-13H,8-11H2,1-2H3,(H,21,23) |
Clave InChI |
SUSKNFGEYGEUOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B243427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243432.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)
![N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B243435.png)


![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)